molecular formula C12H15N B13900707 3,5-Dicyclopropylaniline

3,5-Dicyclopropylaniline

Cat. No.: B13900707
M. Wt: 173.25 g/mol
InChI Key: PGUFHPXWCXOPJR-UHFFFAOYSA-N
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Description

3,5-Dicyclopropylaniline is an aromatic amine derivative featuring cyclopropyl substituents at the 3 and 5 positions of the aniline ring. Structurally, the cyclopropyl groups introduce unique steric and electronic properties. The cyclopropane ring, with its strained sp³-hybridized carbons, exhibits partial conjugation with the aromatic system, leading to mild electron-donating effects. This compound is primarily utilized in organic synthesis, particularly as a precursor or ligand in coordination chemistry, though specific applications remain underexplored in published literature. Its synthesis likely involves Ullmann-type coupling or cross-coupling reactions to introduce cyclopropyl groups, though detailed protocols are scarce in open-source data.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

3,5-dicyclopropylaniline

InChI

InChI=1S/C12H15N/c13-12-6-10(8-1-2-8)5-11(7-12)9-3-4-9/h5-9H,1-4,13H2

InChI Key

PGUFHPXWCXOPJR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC(=C2)N)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dicyclopropylaniline typically involves the cyclopropanation of aniline derivatives. One common method is the reaction of aniline with cyclopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to promote the formation of the cyclopropyl groups at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of 3,5-Dicyclopropylaniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dicyclopropylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into cyclopropyl-substituted cyclohexylamines.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Cyclopropyl-substituted cyclohexylamines.

    Substitution: Halogenated or nitrated derivatives of 3,5-Dicyclopropylaniline.

Scientific Research Applications

3,5-Dicyclopropylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Dicyclopropylaniline involves its interaction with specific molecular targets. The cyclopropyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Effects on Electronic and Steric Properties

Compound Substituents Electronic Effect Steric Bulk (van der Waals volume, ų)
3,5-Dicyclopropylaniline Cyclopropyl Mild electron-donating ~60 (per cyclopropyl group)
3,5-Dibromoaniline Bromo Strong electron-withdrawing ~37 (per Br atom)
3,5-Dimethoxyaniline Methoxy Resonance electron-donating ~25 (per OCH₃ group)
3,5-Dinitroaniline Nitro Strong electron-withdrawing ~35 (per NO₂ group)

Electronically, they enhance the nucleophilicity of the amine group compared to bromo or nitro derivatives.

Physicochemical Properties

Table 2: Physical Properties Comparison

Compound Melting Point (°C) Solubility (Polar Solvents) LogP (Lipophilicity)
3,5-Dicyclopropylaniline Not reported Moderate (e.g., ethanol) ~3.5 (estimated)
3,5-Dibromoaniline 98–100 Low 2.8
3,5-Dimethoxyaniline 72–74 High 1.2
3,5-Dinitroaniline 155–157 Very low 1.5

The cyclopropyl groups likely enhance lipophilicity (higher LogP) compared to methoxy or nitro analogs, improving membrane permeability in biological systems.

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